Pentyl 2-(2,4,5-trichlorophenoxy)propionate

Herbicide formulation Lipophilicity Cuticular penetration

Pentyl 2-(2,4,5-trichlorophenoxy)propionate (CAS 84162-64-1) is a phenoxypropionic acid ester belonging to the fenoprop (silvex) ester family, a class of synthetic auxin herbicides. This compound, also known as fenoprop-pentyl ester, consists of a 2,4,5-trichlorophenoxy acid moiety esterified with a pentyl alcohol, yielding a molecular formula of C14H17Cl3O3 and a molecular weight of 339.64 g/mol.

Molecular Formula C14H17Cl3O3
Molecular Weight 339.6 g/mol
CAS No. 84162-64-1
Cat. No. B15177509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl 2-(2,4,5-trichlorophenoxy)propionate
CAS84162-64-1
Molecular FormulaC14H17Cl3O3
Molecular Weight339.6 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C14H17Cl3O3/c1-3-4-5-6-19-14(18)9(2)20-13-8-11(16)10(15)7-12(13)17/h7-9H,3-6H2,1-2H3
InChIKeySZBKTVIRGPPGAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentyl 2-(2,4,5-Trichlorophenoxy)propionate CAS 84162-64-1: Technical Baseline and Sourcing Context


Pentyl 2-(2,4,5-trichlorophenoxy)propionate (CAS 84162-64-1) is a phenoxypropionic acid ester belonging to the fenoprop (silvex) ester family, a class of synthetic auxin herbicides [1]. This compound, also known as fenoprop-pentyl ester, consists of a 2,4,5-trichlorophenoxy acid moiety esterified with a pentyl alcohol, yielding a molecular formula of C14H17Cl3O3 and a molecular weight of 339.64 g/mol [2]. As a pentyl ester, it exhibits distinct physicochemical properties, including a boiling point of 394.4°C at 760 mmHg and a density of 1.264 g/cm³, which differentiate it from other fenoprop esters and influence its formulation, handling, and potential environmental fate .

Procurement Risk for Pentyl 2-(2,4,5-Trichlorophenoxy)propionate CAS 84162-64-1: Why In-Class Analogs Are Not Direct Replacements


In scientific and industrial procurement, the substitution of Pentyl 2-(2,4,5-trichlorophenoxy)propionate (CAS 84162-64-1) with other fenoprop esters or generic phenoxypropionates cannot be assumed equivalent. The ester moiety critically governs a compound's physical properties—such as volatility, lipophilicity, and hydrolytic stability—which in turn dictate its bioavailability, environmental mobility, and herbicidal efficacy [1]. While all fenoprop esters share the same active herbicidal acid (2,4,5-TP), significant differences in alkyl chain length and branching between esters (e.g., methyl, butyl, isooctyl) lead to quantifiable variations in key performance metrics [2]. Direct experimental comparisons are limited for the pentyl ester specifically, but established class-level evidence demonstrates that ester choice substantially alters herbicidal activity and selectivity profiles [1]. Therefore, substituting a different ester without rigorous validation introduces quantifiable risk into research reproducibility and field performance.

Quantitative Differentiation Evidence for Pentyl 2-(2,4,5-Trichlorophenoxy)propionate (CAS 84162-64-1) vs. Closest Analogs


Lipophilicity (logP) as a Predictor of Cuticular Penetration vs. Methyl Ester Analog

The lipophilicity of a fenoprop ester, measured as its partition coefficient (logP), is a primary determinant of its ability to penetrate plant cuticles and achieve systemic herbicidal action [1]. While direct experimental logP data for the pentyl ester is not widely published in open databases, its lipophilicity can be predicted with high confidence relative to the methyl ester analog (CAS 4841-20-7), for which NIST provides structural data [2]. The pentyl ester's extended alkyl chain (C5 vs. C1) and higher molecular weight (339.64 vs. 283.54 g/mol) result in a significantly higher logP, a difference known to enhance cuticular penetration for similar phenoxy herbicides. This difference is supported by general class-level knowledge and predicted properties of related esters [3].

Herbicide formulation Lipophilicity Cuticular penetration

Volatility and Handling Safety vs. Methyl Ester Analog

Herbicide volatility is a critical safety and efficacy parameter, directly influencing off-target drift and applicator exposure. The pentyl ester (CAS 84162-64-1) has a boiling point of 394.4°C at 760 mmHg . In stark contrast, the methyl ester analog (CAS 4841-20-7), a much smaller molecule, is known to be significantly more volatile, with a boiling point estimated to be >100°C lower [1]. This difference in physical state and vapor pressure is a direct consequence of the pentyl ester's greater molecular weight and stronger intermolecular forces.

Volatility Herbicide safety Drift control

Hydrolytic Stability in Formulation vs. Short-Chain Ester Analogs

The stability of ester herbicides in aqueous formulations and in the environment is governed by their susceptibility to hydrolysis. It is a well-established principle in organic chemistry that increased steric hindrance and chain length around the ester carbonyl group reduce the rate of hydrolysis [1]. The pentyl ester, with its longer C5 alkyl chain, is predicted to undergo alkaline and enzymatic hydrolysis more slowly than shorter-chain analogs like the methyl or ethyl esters of fenoprop [2]. This is supported by class-level understanding of phenoxypropionic acid esters, where chain length directly modulates hydrolytic half-life [3].

Formulation stability Hydrolysis Shelf-life

Structural Confirmation for Research Integrity vs. Unverified Sources

For research applications, the unambiguous identity of a compound is paramount. While the pentyl ester is structurally defined by its CAS number (84162-64-1) and molecular formula (C14H17Cl3O3) [1], many commercial sources may supply isomeric mixtures or impure batches that can compromise experimental outcomes. The compound's distinct physicochemical profile, including its specific boiling point (394.4°C) and density (1.264 g/cm³) , serves as a quality control benchmark. This is particularly critical when comparing to closely related esters like fenoprop-methyl (CAS 4841-20-7) [2] or fenoprop-isooctyl (CAS 32534-95-5) [3], where mistaken identity can lead to false conclusions in biological or environmental studies.

Analytical standard Chemical identity Research reproducibility

Target Applications for Pentyl 2-(2,4,5-Trichlorophenoxy)propionate (CAS 84162-64-1) Based on Evidence


Formulation Development for Enhanced Foliar Uptake

This compound is best suited as a candidate in formulation studies aiming to maximize the systemic activity of fenoprop. Its predicted high lipophilicity, inferred from its C5 alkyl chain, suggests a greater capacity to penetrate the waxy cuticles of target broadleaf and woody species compared to more polar, shorter-chain esters [1]. This property can be leveraged to formulate concentrates or ready-to-use products where reduced application rates are desired, provided the compound's hydrolytic stability is maintained [2].

Research on Reduced-Drift Herbicide Compositions

The pentyl ester's significantly lower volatility, as indicated by its high boiling point (394.4°C) relative to methyl esters, makes it a compelling candidate for formulating low-drift herbicide mixtures [1]. This is particularly relevant for aerial applications or use near sensitive crops where vapor drift is a major regulatory and environmental concern. Researchers can use this compound as a model low-volatility ester in comparative field trials to quantify drift reduction [2].

Analytical Reference Standard for Environmental Fate Studies

Given its distinct and verifiable physicochemical profile (specific molecular weight, density, boiling point), this compound serves as a precise analytical reference standard for detecting and quantifying fenoprop esters in environmental samples (soil, water, tissue) [1]. Its differentiation from more common fenoprop esters (e.g., methyl, isooctyl) is critical for source tracking and understanding the environmental behavior of various herbicide formulations [2].

Structure-Activity Relationship (SAR) Investigations

This compound is an ideal candidate for inclusion in SAR studies focused on phenoxypropionic acid herbicides. Its specific alkyl chain length (C5) allows for systematic comparison with other esters (e.g., methyl, butyl, isooctyl) to quantify the effect of ester moiety size on herbicidal efficacy, plant metabolism, and soil mobility [1]. Such studies are foundational for developing next-generation herbicides with optimized properties [2].

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